![molecular formula C16H16ClNO2 B6495804 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 1351658-02-0](/img/structure/B6495804.png)
3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines . This process involves the reaction of benzoic acids and amines under certain conditions, such as ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Future Directions
Given the wide range of biological activities exhibited by benzamide derivatives, there is potential for further exploration and development of compounds like 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide. Future research could focus on elucidating the specific mechanisms of action and potential therapeutic applications of these compounds .
Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide are currently unknown. It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the activities of similar compounds, it may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on the activities of similar compounds, it may have a variety of effects depending on the specific targets and pathways it influences .
properties
IUPAC Name |
3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-4-7-13(10-14)16(20)18-11-15(19)9-12-5-2-1-3-6-12/h1-8,10,15,19H,9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNBUMWRUFDWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide |
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